molecular formula C18H19N3O2S B12524888 3-(Benzenesulfonyl)-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-indazole CAS No. 651335-82-9

3-(Benzenesulfonyl)-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-indazole

Cat. No.: B12524888
CAS No.: 651335-82-9
M. Wt: 341.4 g/mol
InChI Key: XRWRRPYNEXEHOB-AWEZNQCLSA-N
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Description

3-(Benzenesulfonyl)-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-indazole is a complex organic compound that features a benzenesulfonyl group attached to an indazole core, which is further substituted with a pyrrolidin-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-indazole typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.

    Introduction of the Benzenesulfonyl Group: This step usually involves sulfonylation reactions using benzenesulfonyl chloride in the presence of a base.

    Attachment of the Pyrrolidin-2-ylmethyl Group: This can be done through nucleophilic substitution reactions where the indazole core is reacted with a suitable pyrrolidin-2-ylmethyl halide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-indazole can undergo various chemical reactions, including:

    Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler indazole derivatives.

    Substitution: The indazole core can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halides, sulfonates, and organometallic compounds are often employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce simpler indazole compounds.

Scientific Research Applications

3-(Benzenesulfonyl)-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-indazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for studying biological interactions, such as enzyme inhibition or receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-indazole involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with proteins or enzymes, potentially inhibiting their activity. The indazole core may also play a role in binding to receptors or other biological molecules, influencing various pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonyl chloride: A simpler sulfonyl compound used in various chemical reactions.

    Indazole derivatives: Compounds with similar core structures but different substituents, such as 2H-indazoles.

    Pyrrolidine derivatives: Compounds featuring the pyrrolidine ring, which may have different functional groups attached.

Uniqueness

What sets 3-(Benzenesulfonyl)-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-indazole apart is its combination of the benzenesulfonyl group, indazole core, and pyrrolidin-2-ylmethyl substituent. This unique structure imparts specific chemical and biological properties, making it valuable for targeted research and applications.

Properties

CAS No.

651335-82-9

Molecular Formula

C18H19N3O2S

Molecular Weight

341.4 g/mol

IUPAC Name

3-(benzenesulfonyl)-1-[[(2S)-pyrrolidin-2-yl]methyl]indazole

InChI

InChI=1S/C18H19N3O2S/c22-24(23,15-8-2-1-3-9-15)18-16-10-4-5-11-17(16)21(20-18)13-14-7-6-12-19-14/h1-5,8-11,14,19H,6-7,12-13H2/t14-/m0/s1

InChI Key

XRWRRPYNEXEHOB-AWEZNQCLSA-N

Isomeric SMILES

C1C[C@H](NC1)CN2C3=CC=CC=C3C(=N2)S(=O)(=O)C4=CC=CC=C4

Canonical SMILES

C1CC(NC1)CN2C3=CC=CC=C3C(=N2)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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